3-Chlorophenyl cyclobutyl ketone

説明

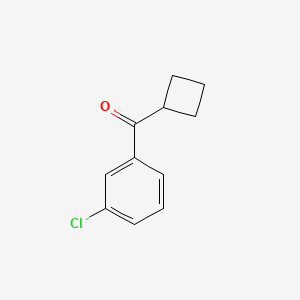

3-Chlorophenyl cyclobutyl ketone is an organic compound with the molecular formula C11H11ClO It is characterized by the presence of a cyclobutyl ring attached to a ketone group and a 3-chlorophenyl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-chlorophenyl cyclobutyl ketone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cyclobutanone is reacted with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

化学反応の分析

Types of Reactions: 3-Chlorophenyl cyclobutyl ketone undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: 3-chlorophenyl cyclobutyl carboxylic acid.

Reduction: 3-chlorophenyl cyclobutyl alcohol.

Substitution: 3-methoxyphenyl cyclobutyl ketone (when chlorine is substituted with methoxy group).

科学的研究の応用

3-Chlorophenyl cyclobutyl ketone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studies have explored its potential as a precursor for biologically active compounds.

Medicine: Research is ongoing to investigate its potential pharmacological properties and its use in drug development.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 3-chlorophenyl cyclobutyl ketone involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic aromatic substitution. The chlorine atom can influence the reactivity of the compound by withdrawing electron density from the phenyl ring, making it more susceptible to nucleophilic attack.

類似化合物との比較

3-Chlorophenyl cyclopropyl ketone: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.

3-Chlorophenyl cyclopentyl ketone: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.

3-Chlorophenyl cyclohexyl ketone: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.

Uniqueness: 3-Chlorophenyl cyclobutyl ketone is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties compared to its analogs. The strain in the four-membered ring can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis.

生物活性

3-Chlorophenyl cyclobutyl ketone (C₁₁H₁₁ClO) is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutyl group attached to a carbonyl carbon, with a 3-chlorophenyl substituent. The molecular structure is critical for its interaction with biological systems, influencing its solubility, reactivity, and binding affinity to various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.

- Anticancer Potential : There is emerging evidence indicating its potential as an anticancer agent. The specific pathways and targets involved in this activity are still under investigation but may involve modulation of key signaling pathways associated with cell proliferation and apoptosis .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes and receptors, modulating their activity. This interaction may lead to the inhibition of certain cellular processes, particularly those involved in microbial growth or cancer cell proliferation.

Case Studies and Experimental Data

- Antimicrobial Studies : A study reported the antimicrobial efficacy of various derivatives of chlorophenyl ketones, including this compound. The compound demonstrated significant inhibition against several bacterial strains, suggesting its potential as a therapeutic agent.

- Anticancer Research : In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. For instance, derivatives were tested against breast cancer cell lines, revealing IC₅₀ values that indicate effective cytotoxicity at relatively low concentrations .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacteria | , |

| Anticancer | Induction of apoptosis in cancer cells | , |

Table 2: IC₅₀ Values for Anticancer Activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-chlorophenyl cyclobutyl ketone in laboratory settings?

- Methodological Answer: A widely applicable method for synthesizing aryl cyclobutyl ketones involves Friedel-Crafts acylation , where cyclobutanecarbonyl chloride reacts with a chlorobenzene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Temperature control (e.g., 0–25°C) is critical to minimize side reactions like over-acylation or ring-opening of the cyclobutyl group . For analogs like cyclobutyl phenyl ketone, continuous flow processes with automated parameter control (temperature, pressure) are employed industrially to enhance yield and purity. Researchers should optimize stoichiometry and catalyst loading to adapt this method for this compound synthesis .

Q. Which spectroscopic methods are effective for characterizing this compound?

- Methodological Answer: Key techniques include:

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and C-Cl vibrations (~550–850 cm⁻¹). Gas-phase IR can distinguish conformational isomers of the cyclobutyl group .

- Raman Spectroscopy : Complements IR by detecting symmetric ring vibrations (e.g., cyclobutyl ring breathing modes at ~800–1000 cm⁻¹) .

- UV-Vis Spectroscopy : Solvent-dependent λmax values (e.g., in alcohol or isooctane) reveal π→π* transitions in the aromatic system .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR resolve cyclobutyl proton environments (e.g., δ 2.5–3.5 ppm for strained CH2 groups) and aryl substitution patterns .

Q. How does the cyclobutyl group influence the ketone’s reactivity in reduction reactions?

- Methodological Answer: Cyclobutyl groups introduce ring strain (~110 kJ/mol), accelerating reduction kinetics. In sodium borohydride reductions, cyclobutyl phenyl ketone reacts 2.3× faster than acetophenone at 0°C due to enhanced electrophilicity of the carbonyl carbon. Steric hindrance from the cyclobutyl ring, however, may slow reactions compared to less strained systems (e.g., cyclohexyl derivatives). Researchers should monitor reaction progress via TLC or in situ IR to optimize reducing agent stoichiometry and solvent polarity .

Advanced Research Questions

Q. How can contradictions in lipophilicity data between this compound and bioisosteres (e.g., oxetanes) be resolved?

- Methodological Answer: Contradictory logD trends (e.g., oxetanes increasing lipophilicity in some series but decreasing it in others) require matched molecular pair (MMP) analysis to isolate structural contributions. For example:

- Compare this compound with oxetane analogs using Hansen solubility parameters or molecular dynamics simulations to assess H-bonding and dipole-dipole interactions .

- Experimentally, measure logD via shake-flask partitioning (octanol/water) under standardized pH and temperature conditions. Pair with computational models (e.g., COSMO-RS) to validate trends .

Q. What experimental approaches optimize stereoselective synthesis of spiro compounds using this compound?

- Methodological Answer: Cyclobutyl ketones participate in stereoselective cycloadditions or Mannich reactions to form spiro scaffolds. For example:

- React this compound with 2-aminothiophenols under B(C6F5)3 catalysis to form spirothiazolidinones. Control stereochemistry by tuning solvent polarity (e.g., THF vs. DCM) and reaction time .

- Use X-ray crystallography to confirm spiro junction geometry and compare with computational predictions (e.g., DFT-optimized transition states) .

Q. What factors explain kinetic differences in sodium borohydride reductions of cycloalkyl phenyl ketones?

- Methodological Answer: Kinetic studies show cyclobutyl phenyl ketone reacts 0.23× slower than cyclopentyl analogs due to a balance of ring strain (accelerating) and steric hindrance (decelerating). Key experimental considerations:

特性

IUPAC Name |

(3-chlorophenyl)-cyclobutylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8/h2,5-8H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVINGNTSZVZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642526 | |

| Record name | (3-Chlorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-62-0 | |

| Record name | (3-Chlorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。